N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
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Overview
Description
- This compound exhibits interesting properties due to its aromatic and heterocyclic nature.
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide: is a complex organic compound with a fused benzothiophene and furan ring system. Let’s break down its structure:
Preparation Methods
- One synthetic route involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol . The reactions are carried out under microwave-assisted conditions using effective coupling reagents like DMT/NMM/TsO⁻ or EDC .
- Industrial production methods may vary, but this microwave-assisted approach offers mild conditions and good yields.
Chemical Reactions Analysis
Oxidation: The furan ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) in the carboxamide can occur.
Substitution: The furan ring may participate in substitution reactions.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.
Major Products: These depend on the specific reaction conditions but may include derivatives with modified furan or benzothiophene rings.
Scientific Research Applications
Chemistry: As a heterocyclic compound, it can serve as a building block for more complex molecules.
Biology: Investigate its potential as a bioactive compound (e.g., antimicrobial, antitumor).
Medicine: Explore its pharmacological properties and potential drug development.
Industry: Consider applications in materials science (e.g., polymers, dyes).
Mechanism of Action
- The exact mechanism remains an area of research. It could interact with specific receptors or enzymes due to its structural features.
- Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other benzothiophene-furan hybrids or furan-containing amides.
Uniqueness: Highlight its specific combination of furan and benzothiophene rings.
Remember that this compound’s properties and applications are still being explored, so ongoing research may reveal additional insights
Properties
Molecular Formula |
C14H15NO2S |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
InChI |
InChI=1S/C14H15NO2S/c16-14(15-8-11-5-3-7-17-11)13-12-6-2-1-4-10(12)9-18-13/h3,5,7,9H,1-2,4,6,8H2,(H,15,16) |
InChI Key |
CMILTFFQDIQODH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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